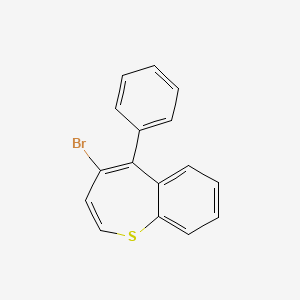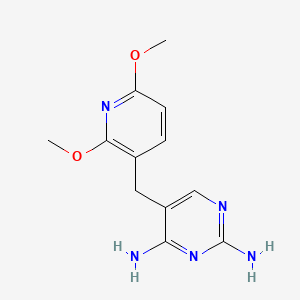
3-Diazo-5-methyl-4-phenyl-3H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Diazo-5-methyl-4-phenyl-3H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a diazo group (-N=N-) at the 3-position, a methyl group at the 5-position, and a phenyl group at the 4-position. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Diazo-5-methyl-4-phenyl-3H-pyrazole typically involves the diazotization of the corresponding aminopyrazole. The process includes the following steps :
Starting Material: The synthesis begins with 3-amino-5-methyl-4-phenylpyrazole.
Diazotization: The aminopyrazole is treated with a diazotizing agent such as sodium nitrite (NaNO2) in the presence of a strong acid like hydrochloric acid (HCl) or sulfuric acid (H2SO4).
Reaction Conditions: The reaction is usually carried out at low temperatures (0-5°C) to prevent the decomposition of the diazonium salt.
Isolation: The resulting diazonium salt is isolated and purified.
Industrial Production Methods
Industrial production methods for pyrazole derivatives often involve multi-step synthesis processes that are optimized for large-scale production. These methods may include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and improve efficiency .
化学反応の分析
Types of Reactions
3-Diazo-5-methyl-4-phenyl-3H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The diazo group can be replaced by other nucleophiles, leading to the formation of different substituted pyrazoles.
Cycloaddition Reactions: The compound can participate in [3+2] cycloaddition reactions with alkenes or alkynes to form new heterocyclic compounds.
Oxidation and Reduction: The diazo group can be reduced to form amines or oxidized to form azo compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Cycloaddition Reactions: Catalysts such as copper or silver salts are often used to facilitate these reactions.
Oxidation and Reduction: Reducing agents like sodium borohydride (NaBH4) and oxidizing agents like potassium permanganate (KMnO4) are commonly used.
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, new heterocyclic compounds, amines, and azo compounds .
科学的研究の応用
3-Diazo-5-methyl-4-phenyl-3H-pyrazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its biological activity.
Material Science: It is used in the synthesis of advanced materials, including polymers and dyes.
Coordination Chemistry: The compound is used as a ligand in the formation of metal complexes with potential catalytic applications.
作用機序
The mechanism of action of 3-Diazo-5-methyl-4-phenyl-3H-pyrazole involves its interaction with various molecular targets and pathways:
類似化合物との比較
3-Diazo-5-methyl-4-phenyl-3H-pyrazole can be compared with other similar compounds, such as:
3-Diazo-4-phenyl-3H-pyrazole: Lacks the methyl group at the 5-position, which may affect its reactivity and biological activity.
5-Methyl-4-phenyl-3H-pyrazole: Lacks the diazo group, which significantly alters its chemical properties and reactivity.
4-Phenyl-3H-pyrazole: Lacks both the diazo and methyl groups, making it less reactive and potentially less biologically active.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and biological activity .
特性
CAS番号 |
72393-20-5 |
|---|---|
分子式 |
C10H8N4 |
分子量 |
184.20 g/mol |
IUPAC名 |
3-diazo-5-methyl-4-phenylpyrazole |
InChI |
InChI=1S/C10H8N4/c1-7-9(10(12-11)14-13-7)8-5-3-2-4-6-8/h2-6H,1H3 |
InChIキー |
NYUUAVJZRKGCDF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=[N+]=[N-])N=N1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[Gallanetriyltris(methylene)]tris(trimethylsilane)](/img/structure/B14471157.png)
![8-Chloro-10-ethyl-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14471162.png)


![2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-](/img/structure/B14471188.png)
![Cuprate(3-), [4-(hydroxy-kappaO)-5-[[1-(hydroxy-kappaO)-3-sulfo-6-[[4-[(2,5,6-trichloro-4-pyrimidinyl)amino]phenyl]amino]-2-naphthalenyl]azo-kappaN1]-1,3-benzenedisulfonato(5-)]-, trisodium](/img/structure/B14471192.png)
![1,1'-(Quinoxalino[2,3-b]quinoxaline-5,12-diyl)di(ethan-1-one)](/img/structure/B14471205.png)
![N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-2,6-dimethylpiperidin-1-amine](/img/structure/B14471209.png)




